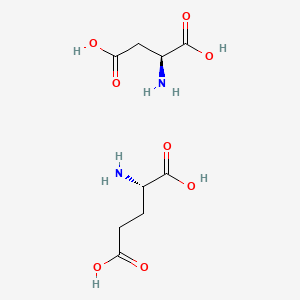
(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid is a biodegradable copolymer composed of aspartic acid and glutamic acid. These amino acids are naturally occurring and play crucial roles in various biological processes. The copolymer is known for its excellent biocompatibility, biodegradability, and versatility, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of copoly(aspartic acid-glutamic acid) typically involves the combination of N-carboxyanhydride ring-opening polymerization with debenzylation. The ring-opening polymerizations of β-benzyl-L-glutamate N-carboxyanhydride and benzyl-L-aspartate N-carboxyanhydride are carried out using different amines as initiators, such as triethylamine, diethylamine, n-hexylamine, triphenylamine, diphenylamine, or aniline . The polymerizations proceed via different mechanisms based on the chemical structure of the amines. The molecular weights of the copolymers can be mediated by both the concentration of triethylamine and polymerization time. Debenzylation is then conducted to prepare the corresponding hydrophilic random copolymers .
Industrial Production Methods: Industrial production of copoly(aspartic acid-glutamic acid) involves large-scale polymerization processes, often utilizing microbial fermentation techniques. For example, γ-polyglutamic acid can be directly obtained by microbial fermentation, and the coupling fermentation processes of glutamate and polyglutamic acid are studied to improve the performance and reduce the cost of production .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the copolymer, such as carboxyl and amine groups.
Common Reagents and Conditions: Common reagents used in the reactions of copoly(aspartic acid-glutamic acid) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice.
Major Products Formed: The major products formed from the reactions of copoly(aspartic acid-glutamic acid) depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the copolymer structure.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, copoly(aspartic acid-glutamic acid) is used as a biodegradable polymer for various applications, including drug delivery systems and as a green antiscalant in water treatment .
Biology: In biological research, the copolymer is utilized for its biocompatibility and biodegradability. It serves as a scaffold for tissue engineering and as a carrier for controlled drug release .
Medicine: In medicine, copoly(aspartic acid-glutamic acid) is explored for its potential in drug delivery, wound healing, and as a component in biodegradable medical devices .
Industry: Industrially, the copolymer is used in the production of superabsorbent polymers, which have applications in agriculture, forestry, and hygiene products .
Mecanismo De Acción
The mechanism of action of copoly(aspartic acid-glutamic acid) involves its interaction with biological molecules and cells. The copolymer’s functional groups, such as carboxyl and amine groups, facilitate its binding to various molecular targets. This interaction can influence cellular processes, such as cell adhesion, proliferation, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to copoly(aspartic acid-glutamic acid) include poly(aspartic acid), poly(glutamic acid), and other amino acid-based copolymers .
Uniqueness: (2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid is unique due to its combination of aspartic acid and glutamic acid, which provides a balance of properties from both amino acids. This copolymer exhibits enhanced biodegradability, biocompatibility, and versatility compared to its individual components .
Propiedades
Número CAS |
41072-11-1 |
|---|---|
Fórmula molecular |
C9H16N2O8 |
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.C4H7NO4/c6-3(5(9)10)1-2-4(7)8;5-2(4(8)9)1-3(6)7/h3H,1-2,6H2,(H,7,8)(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t3-;2-/m00/s1 |
Clave InChI |
PSLCKQYQNVNTQI-BHFSHLQUSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Sinónimos |
copoly(Asp-Glu) copoly(aspartic acid-glutamic acid) copoly(aspartic acid-glutamic acid), sodium salt copoly(L-aspartic acid-L-glutamic acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




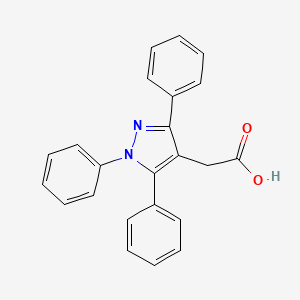
![[2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate](/img/structure/B1622587.png)
![S-[2-(4-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622589.png)
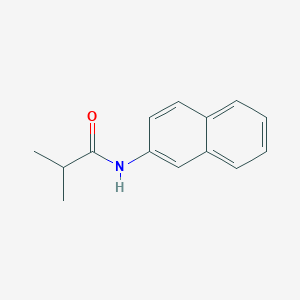
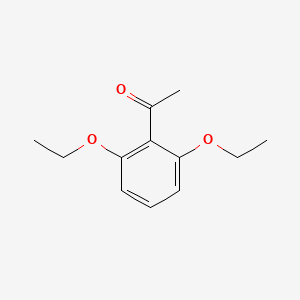
![ethyl 2-(3-chloropropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1622595.png)

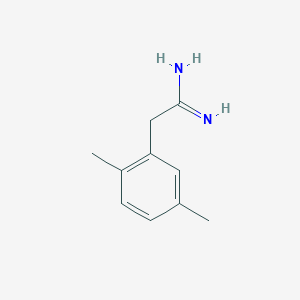
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1622601.png)
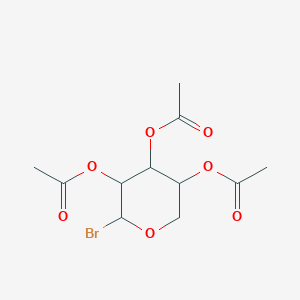
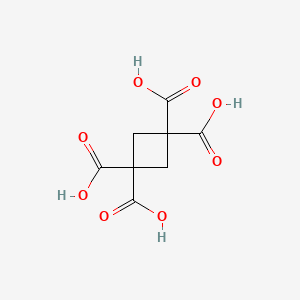
![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)
